

literature data comparison for the physicochemical properties of 6-Methoxyquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methoxyquinoline-4-carbaldehyde

Cat. No.: B1360400

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A Comparative Analysis of the Physicochemical Properties of 6-Methoxyquinoline-4-carbaldehyde

This guide provides a detailed comparison of the physicochemical properties of **6-Methoxyquinoline-4-carbaldehyde** against related quinoline derivatives. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in compound selection and experimental design. All quantitative data is summarized for clarity, and standard experimental protocols for determining these properties are described.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of **6-Methoxyquinoline-4-carbaldehyde** and two related compounds for comparative analysis: 6-Methoxyquinoline and 6-Methoxyquinoline-4-carboxylic acid. This comparison highlights how the substitution at the 4-position of the quinoline ring influences these fundamental properties.

Property	6-Methoxyquinoline-4-carbaldehyde	6-Methoxyquinoline	6-Methoxyquinoline-4-carboxylic acid
Molecular Formula	C ₁₁ H ₉ NO ₂ [1][2][3][4]	C ₁₀ H ₉ NO	C ₁₁ H ₉ NO ₃ [5]
Molecular Weight (g/mol)	187.19[2][4]	159.18	203.20[5]
Melting Point (°C)	160[1][6][7]	18-20[8]	280 (decomposes)[5]
Boiling Point (°C)	353.7 ± 22.0 (Predicted)[1][6][7]	140-146 @ 15 mmHg	385.4 @ 760 mmHg[9]
Density (g/cm ³)	1.227 ± 0.06 (Predicted)[1][6][7]	1.152[8]	1.325[9]
pKa	2.98 ± 0.16 (Predicted)[1][6][7]	Not available	Not available
LogP (Octanol-Water Partition Coefficient)	1.6 (Computed XLogP3)[2]	Not available	Not available
Appearance	Yellow solid[1]	Not available	White to orange to green powder/crystalline[5]
Solubility	Soluble in chloroform and acetone[1]	Not available	Favorable solubility[5]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties listed above. While some of the presented data for **6-Methoxyquinoline-4-carbaldehyde** are predicted values, these protocols represent standard laboratory practices for their empirical measurement.

Melting Point Determination

The melting point is determined using the capillary method. A small, powdered sample of the compound is packed into a thin-walled capillary tube. The tube is placed in a melting point

apparatus, and the temperature is gradually increased. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Boiling Point Determination

The boiling point is determined at a specific pressure, often atmospheric pressure or under reduced pressure for high-boiling substances. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. This is observed as a stable temperature plateau during distillation.

Density Measurement

The density of a solid can be determined using gas pycnometry. This technique measures the volume of the solid by displacing an inert gas in a calibrated chamber. The density is then calculated by dividing the known mass of the sample by the measured volume.

pKa Determination

The acid dissociation constant (pKa) is typically determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is the pH at which the compound is half-ionized, which can be determined from the midpoint of the titration curve.

LogP (Octanol-Water Partition Coefficient) Determination

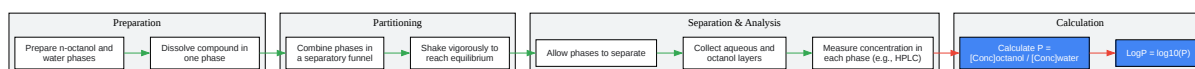
The LogP value is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

- **Preparation:** A solution of the compound is prepared in a biphasic system of n-octanol and water.
- **Equilibration:** The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

- **Phase Separation:** The mixture is allowed to stand or is centrifuged to ensure complete separation of the octanol and water layers.
- **Concentration Analysis:** The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Visualized Experimental Workflow

The following diagram illustrates the standard shake-flask method for determining the LogP value.



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Caption: Workflow for LogP determination via the shake-flask method.

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- To cite this document: BenchChem. [literature data comparison for the physicochemical properties of 6-Methoxyquinoline-4-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360400#literature-data-comparison-for-the-physicochemical-properties-of-6-methoxyquinoline-4-carbaldehyde]

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